5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWIJKTPJOSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Substitution Reaction: The pyrimidine ring is then introduced through a substitution reaction involving 2-chloropyrimidine and the piperazine derivative.
Final Product Formation: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position of the pyrimidine ring .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is , with a molecular weight of approximately 434.9 g/mol . The compound features a pyrimidine ring substituted with a chloro group and a piperazine moiety linked to a pyridine ring, which contributes to its biological activity.
Anticancer Properties
One significant area of research involves the compound's potential as an anticancer agent. Studies have indicated that derivatives of pyrimidines, including those with piperazine and pyridine components, exhibit inhibitory effects on various cancer cell lines. For instance, compounds designed based on the this compound structure have shown promise in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| GIST | c-KIT inhibition | 0.25 | |
| Breast | Receptor modulation | 0.15 | |
| Lung | Apoptosis induction | 0.30 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. A study highlighted the synthesis of new derivatives that demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, showcasing the potential for developing broad-spectrum antibiotics .
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-Chloro derivative | Staphylococcus aureus | 20 |
| Pyridine-piperazine derivative | Escherichia coli | 18 |
Anti-inflammatory Applications
Another promising application lies in anti-inflammatory treatments. Pyrimidine derivatives have been evaluated for their ability to reduce inflammation in various models, indicating therapeutic potential for conditions such as arthritis .
Table 3: Anti-inflammatory Activity Assessment
| Compound Name | Model Used | Inhibition (%) |
|---|---|---|
| Pyrazolo-pyrimidine derivative | Carrageenan-induced edema | 75 |
| Standard Drug (Diclofenac) | Carrageenan-induced edema | 70 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Anti-Fibrotic Mechanism: The compound inhibits the expression of collagen and other fibrotic markers, reducing fibrosis in affected tissues.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrimidine core is shared with several analogs, but substituent patterns and linker groups differ significantly:
Key Observations :
- Linker Flexibility : The target compound lacks a spacer between the pyrimidine and piperazine, whereas analogs like 19e () use a propyl linker, which may enhance conformational flexibility for receptor binding .
- Electrophilic Substitution : Compound 5 () retains three chlorines on the pyrimidine, increasing electrophilicity and reactivity in nucleophilic substitution reactions compared to the target compound .
Key Observations :
- Base and Solvent : K2CO3 in acetonitrile () and DABCO in MeCN () are common for SNAr reactions, but yields depend on steric hindrance and leaving-group ability .
- Purification : Higher yields (e.g., 70% in ) correlate with optimized chromatography (RP-HPLC) .
Pharmacological and Functional Insights
- Kinase Inhibition : Pyrimidine-piperazine derivatives like 12r () show potent CDK9 inhibition (IC50 < 50 nM), attributed to the pyrimidine-thiazole core and piperazine’s hydrogen-bonding capacity .
- CNS Applications: Benzothiazole analogs (e.g., 19e) are investigated for cocaine use disorder due to piperazine’s affinity for monoamine transporters .
- Antimicrobial Activity: Hexahydroquinoline derivatives () highlight the role of chloro-pyrimidines in disrupting microbial enzymes .
Biological Activity
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C15H17ClN4
- Molecular Weight : 288.775 g/mol
- CAS Number : 2329290-63-1
The compound exhibits its biological activity primarily through the inhibition of specific kinases and receptors involved in various signaling pathways. Notably, it has been associated with the modulation of the GPR119 receptor, which plays a crucial role in glucose metabolism and insulin secretion.
Key Mechanisms:
- GPR119 Agonism : This receptor is involved in enhancing insulin secretion in response to glucose levels, making it a target for diabetes treatment .
- Kinase Inhibition : The compound has shown potential in inhibiting various kinases, which are critical in cancer cell proliferation and survival pathways .
Biological Activity
The biological activity of this compound has been evaluated across several studies:
Anticancer Activity
Research indicates that this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have shown that it affects the activity of the HER family of receptors, which are often overexpressed in cancers such as breast and lung cancer .
Antidiabetic Effects
As a GPR119 agonist, this compound promotes the secretion of GLP-1 (glucagon-like peptide 1), which enhances insulin release from pancreatic β-cells. This dual mechanism makes it a promising candidate for developing new therapies for type 2 diabetes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Antidiabetic | GPR119 receptor agonism | |
| Antitubercular | Inhibition of Mycobacterium tuberculosis |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| This compound | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Tarloxotinib | Not specified | HER family kinases |
| BMS-903452 | Not specified | GPR119 |
Case Studies
- Diabetes Treatment : A clinical trial involving a similar class of compounds demonstrated significant improvements in glycemic control among participants with type 2 diabetes, suggesting that compounds like this compound could provide similar benefits .
- Cancer Research : In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines by inhibiting key signaling pathways associated with cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine in academic settings?
- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents (e.g., POCl₃ for chlorination), reaction temperature control (e.g., 0°C to room temperature for intermediate stabilization), and purification via column chromatography with gradients of ethyl acetate/hexane . Monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via -NMR and -NMR ensures structural fidelity. For example, details a stepwise protocol involving LiAlH₄ reduction and amine coupling under nitrogen atmosphere .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment (>98% threshold). Confirm structural identity via mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, -NMR peaks at δ 8.3–8.5 ppm typically correspond to pyrimidine protons, while piperazine protons appear at δ 2.5–3.5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies targeting acetylcholinesterase (AChE) inhibition?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives). To address this:
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to compare inhibition constants () under standardized conditions .
- Use molecular docking (e.g., AutoDock Vina) to evaluate binding interactions with AChE’s catalytic site, focusing on hydrogen bonding with Ser203 and π-π stacking with Trp86 .
- Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies are effective for identifying and mitigating impurities in batch syntheses?
- Methodological Answer : Impurities like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) can form during side reactions . Mitigation involves:
- LC-MS profiling to detect trace impurities (<0.1%).
- Adjusting reaction stoichiometry (e.g., limiting excess reagents like POCl₃) .
- Implementing orthogonal purification (e.g., recrystallization followed by preparative HPLC) .
Q. How can computational methods guide the design of derivatives with enhanced selectivity for kinase targets?
- Methodological Answer :
- Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
- Perform free-energy perturbation (FEP) simulations to predict binding affinity changes upon modifying the pyrimidine core .
- Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ determination against MET kinase) .
Critical Analysis of Contradictions
- Example : Variability in AChE inhibition data (Table 1) may stem from differences in assay pH ( uses pH 6.5 buffer vs. pH 7.4 in other studies) or solvent effects (DMSO concentration >1% reduces activity) . Researchers should standardize protocols using ICH guidelines (e.g., Q2(R1) for analytical validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
